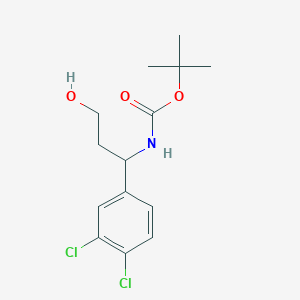

N-Boc-3-(3,4-dichlorophenyl)-DL-beta-alaninol

Description

N-Boc-3-(3,4-dichlorophenyl)-DL-beta-alaninol is a Boc (tert-butoxycarbonyl)-protected beta-alaninol derivative featuring a 3,4-dichlorophenyl substituent. Beta-alaninols are amino alcohols critical in pharmaceutical synthesis, serving as intermediates for chiral drugs, catalysts, and bioactive molecules. The Boc group enhances stability during synthetic processes, while the 3,4-dichlorophenyl moiety may confer unique steric, electronic, and bioactivity properties.

Properties

Molecular Formula |

C14H19Cl2NO3 |

|---|---|

Molecular Weight |

320.2 g/mol |

IUPAC Name |

tert-butyl N-[1-(3,4-dichlorophenyl)-3-hydroxypropyl]carbamate |

InChI |

InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-12(6-7-18)9-4-5-10(15)11(16)8-9/h4-5,8,12,18H,6-7H2,1-3H3,(H,17,19) |

InChI Key |

GERCIEUFEWCELG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dichlorophenyl-3-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the carbamate group.

Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

| Compound | Substituent | Backbone | Molecular Weight (g/mol) | Key Structural Attributes |

|---|---|---|---|---|

| N-Boc-3-(3,4-dichlorophenyl)-DL-beta-alaninol | 3,4-dichlorophenyl | Beta-alaninol | ~315–325 (estimated) | Two chlorine atoms; planar aromatic group |

| N-Boc-D-3-(4-bromophenyl)alanine | 4-bromophenyl | Alanine | 344.20 | Single bromine atom; higher lipophilicity |

| N-Boc-3-cyclohexyl-D-alanine | Cyclohexyl | Alanine | 271.35 | Bulky aliphatic group; increased hydrophobicity |

| N-Boc-beta-(2-pyridyl)-alpha-alanine | 2-pyridyl | Alanine | ~250–260 (estimated) | Heteroaromatic group; potential H-bonding sites |

Key Observations :

- Halogen Effects : The dichlorophenyl group offers moderate lipophilicity compared to bromophenyl (higher atomic weight for Br) but greater steric hindrance than pyridyl. Chlorine’s electronegativity may enhance binding specificity in drug targets .

- Backbone Differences: Beta-alaninol (amino alcohol) vs. alanine (amino acid) affects reactivity; the former is pivotal for synthesizing alcohols like Compound A5 in .

Comparison :

Physicochemical and Functional Properties

- Solubility : Dichlorophenyl and bromophenyl derivatives are likely less water-soluble than pyridyl or cyclohexyl analogs due to halogen hydrophobicity.

- Stability : Boc protection enhances stability, but dichlorophenyl’s electron-withdrawing effect may increase susceptibility to nucleophilic attack compared to cyclohexyl .

- Bioactivity : Dichlorophenyl groups are associated with antimicrobial and CNS drug activity, whereas pyridyl moieties may interact with metal ions or enzymes .

Commercial Availability and Cost

| Compound | Price (1g) | Vendor | CAS RN |

|---|---|---|---|

| N-Boc-D-3-(4-bromophenyl)alanine | ¥18,500 | DaiCel | 79561-82-3 |

| N-Boc-3-cyclohexyl-D-alanine | ¥9,500 | DaiCel | 127095-92-5 |

Biological Activity

N-Boc-3-(3,4-dichlorophenyl)-DL-beta-alaninol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino acid beta-alanine backbone, with a 3,4-dichlorophenyl moiety. The molecular formula is with a molecular weight of approximately 303.17 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. The presence of the dichlorophenyl group enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial effects .

- Cytotoxicity : Research has shown that derivatives of beta-alanine can exhibit cytotoxic effects against cancer cell lines. The dichlorophenyl substituent is believed to play a role in modulating cell signaling pathways related to apoptosis and cell proliferation .

- Analgesic Properties : Compounds structurally related to this compound have been evaluated for their analgesic effects through interactions with opioid receptors, suggesting potential applications in pain management .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure:

- Substitution Patterns : Variations in the substitution on the phenyl ring significantly affect biological activity. For instance, the position and nature of halogen substituents can enhance or reduce activity against specific bacterial strains.

- Chirality : The DL configuration suggests that both enantiomers may exhibit different biological profiles. Studies on similar compounds indicate that one enantiomer may possess higher potency than the other in terms of cytotoxicity and antimicrobial activity .

Case Studies

- Antibacterial Evaluation : A study involving derivatives of beta-alanine demonstrated that compounds with a 3,4-dichlorophenyl group showed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-substituted analogs .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that this compound exhibited submicromolar cytotoxicity against melanoma cells, indicating potential as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.